1-[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine
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Overview
Description
1-[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine is a complex organic compound that features a unique structure combining an indene moiety with a pyrazole ring
Preparation Methods
The synthesis of 1-[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indene derivative, followed by the formation of the pyrazole ringReaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indene and pyrazole rings allow the compound to fit into binding sites, where it can either inhibit or activate biological pathways. This interaction is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indene and pyrazole derivatives, such as:
2,3-dihydro-1H-inden-5-ylmethanamine: Shares the indene moiety but lacks the pyrazole ring.
1H-pyrazol-3-ylmethanamine: Contains the pyrazole ring but lacks the indene structure.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
The uniqueness of 1-[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine lies in its combined indene and pyrazole structure, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
1380486-78-1 |
---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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